6-(Trifluoromethyl)indolin-5-ol
Overview
Description
6-(Trifluoromethyl)indolin-5-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)indolin-5-ol can be achieved through several methods. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include a trifluoromethyl-substituted aryl hydrazine and a suitable ketone or aldehyde.
Another method involves the metal-free oxidative trifluoromethylation of indoles. This method uses trifluoromethyl sulfonyl chloride (CF3SO2Cl) as the trifluoromethylating agent and proceeds under mild conditions to introduce the trifluoromethyl group at the desired position on the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)indolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The indole ring can be reduced to form indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 6-(Trifluoromethyl)indolin-5-one.
Reduction: Formation of 6-(Trifluoromethyl)indoline-5-ol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-(Trifluoromethyl)indolin-5-ol has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Chemical Biology: Used in the study of enzyme mechanisms and as a probe for investigating biological processes.
Industrial Applications: Employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)indolin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The indole ring structure allows for interactions with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)indole: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
5-Hydroxyindole: Lacks the trifluoromethyl group, affecting its stability and potency.
6-(Trifluoromethyl)indoline: Reduced form of the indole ring, with different chemical properties and applications.
Uniqueness
6-(Trifluoromethyl)indolin-5-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the indole ring. This combination enhances its chemical stability, biological activity, and versatility in various scientific research applications .
Properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14/h3-4,13-14H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDMTKCNJNBHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627003 | |
Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200711-19-9 | |
Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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